molecular formula C8H8ClF2NO5S2 B2453596 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 1041583-35-0

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B2453596
CAS RN: 1041583-35-0
M. Wt: 335.72
InChI Key: JRTZOQQUEFQTNB-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1041583-35-0 . Its molecular weight is 335.74 and its IUPAC name is 4-{[(difluoromethyl)sulfonyl]amino}-2-methoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.73 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available in the search results.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Vibrational Spectroscopy : Studies on compounds like 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) provide insights into vibrational spectroscopic properties. Such compounds, including derivatives of sulfonyl chloride, are significant in spectroscopic analysis. For example, Nagarajan and Krishnakumar (2018) investigated 4C2MBSC using FTIR spectra and theoretical methods, analyzing its molecular geometry, HOMO-LUMO energy gap, and charge transfer interactions (Nagarajan & Krishnakumar, 2018).

Synthesis and Characterization of Chemical Compounds

  • Heterocycles Synthesis : The interaction of compounds like perfluoro-1-ethyl-2-methyl-1-propenyliminochloromethanesulfenyl chloride with 1-allyl-2-methoxybenzene demonstrates the use in synthesizing β-chloro sulfides and derivatives of 2,3-dihydrobenzofuran, as explored by Borisov et al. (2006) (Borisov et al., 2006).
  • Polyfluoroalkoxysulfonyl Phthalonitriles : Kondratenko et al. (1999) studied the reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols to form 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes, leading to phthalocyanines. These compounds show potential in various industrial applications (Kondratenko et al., 1999).

Novel Therapeutic Agents

  • Inhibitory Kinetics Mechanism : Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, showing potential as therapeutic agents for Alzheimer’s disease. These studies indicate the role of sulfonyl chloride derivatives in developing novel treatments (Abbasi et al., 2018).

Synthesis of Trifluoromethyl Thiolsulphonates

  • Tandem Reaction Study : Li et al. (2017) described an efficient tandem reaction of sulfonyl chloride and trifluoromethylsulfanylamide for synthesizing various trifluoromethyl thiolsulphonates. This study underscores the significance of sulfonyl chloride in advanced chemical synthesis (Li et al., 2017).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . It’s classified under UN# 2928, Class 6.1,8 and Packing Group Ⅱ .

Mechanism of Action

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

4-(difluoromethylsulfonylamino)-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTZOQQUEFQTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride

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